molecular formula C5H9Cl2N3O B6274507 5-(aminomethyl)pyrazin-2-ol dihydrochloride CAS No. 2089257-81-6

5-(aminomethyl)pyrazin-2-ol dihydrochloride

Cat. No.: B6274507
CAS No.: 2089257-81-6
M. Wt: 198.1
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Description

5-(Aminomethyl)pyrazin-2-ol dihydrochloride is a high-purity chemical building block designed for research and development in medicinal chemistry and neuroscience. This dihydrochloride salt offers enhanced stability and solubility for experimental applications. The compound features a pyrazine core, a privileged scaffold in drug discovery, functionalized with both an aminomethyl group and a hydroxyl group, making it a versatile intermediate for the synthesis of more complex molecules . As a key synthetic intermediate, this aminomethylpyrazine derivative is valuable for constructing compounds targeting central nervous system (CNS) disorders . Researchers can utilize its reactive sites—the primary amine and the hydroxyl group—for various conjugation and derivatization strategies, including amide bond formation, nucleophilic substitution, and salt formation. The structural motif of substituted pyrazines is frequently explored in the development of modulators for metabotropic glutamate receptors (mGluRs) , which are important targets for psychiatric and neurological conditions. The dihydrochloride salt form ensures improved handling and compatibility with a wide range of reaction conditions in organic synthesis. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Properties

CAS No.

2089257-81-6

Molecular Formula

C5H9Cl2N3O

Molecular Weight

198.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)pyrazin-2-ol dihydrochloride typically involves the reaction of pyrazine derivatives with aminomethylating agents. One common method involves the reaction of 2-hydroxypyrazine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of 5-(aminomethyl)pyrazin-2-ol dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)pyrazin-2-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Amino derivatives of pyrazine.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

5-(aminomethyl)pyrazin-2-ol dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)pyrazin-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

5,6-Diphenylpyrazin-2-ol (CAS: N/A)
  • Structural Differences: Lacks the aminomethyl group at position 5 but includes bulky phenyl groups at positions 5 and 4.
  • Implications: The phenyl substituents increase lipophilicity (higher logP), reducing aqueous solubility compared to 5-(aminomethyl)pyrazin-2-ol dihydrochloride. This compound is primarily used in material science rather than pharmaceuticals .
Methyl 5-(Aminomethyl)pyrazine-2-carboxylate Hydrochloride (CAS: 70470-95-0)
  • Structural Differences : Replaces the hydroxyl group at position 2 with a methyl carboxylate ester.
  • Implications : The ester group enhances membrane permeability but reduces polarity. This derivative is often utilized as a synthetic intermediate for prodrug development .

Pyrimidine Derivatives

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride (CAS: N/A)
  • Structural Differences: Features a pyrimidine ring instead of pyrazine, with methyl and amino groups at positions 2 and 4, respectively.
  • This compound is commonly employed as a pharmaceutical intermediate .

Pyrazole Derivatives

4-Amino-1-Methyl-3-Propyl-1H-Pyrazole-5-Carboxamide Hydrochloride (CAS: 247584-10-7)
  • Structural Differences : Contains a pyrazole ring with a carboxamide substituent.
  • Implications : The carboxamide group enables hydrogen bonding, making this compound a candidate for kinase inhibition. However, the absence of a pyrazine ring limits direct structural comparability .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Water) logP (Predicted)
5-(Aminomethyl)pyrazin-2-ol dihydrochloride C₅H₉Cl₂N₃O 214.05 High (>50 mg/mL) -1.2
5,6-Diphenylpyrazin-2-ol C₁₆H₁₂N₂O 248.28 Low (<1 mg/mL) 3.5
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₂Cl₂N₄ 227.10 Moderate (35 mg/mL) -0.8

Key Observations :

  • The dihydrochloride salt form of 5-(aminomethyl)pyrazin-2-ol significantly enhances water solubility compared to neutral pyrazine analogs.
  • Pyrimidine derivatives exhibit intermediate solubility due to their smaller ring size and substituent arrangement .

Pharmacological Potential

  • 5-(Aminomethyl)pyrazin-2-ol Dihydrochloride: The hydroxyl and aminomethyl groups enable dual hydrogen bonding, suggesting utility in targeting enzymes like phosphodiesterases or kinases. Its solubility profile supports oral bioavailability .
  • Chlorodenafil (CAS: 1058653-74-9): A pyrazolo[4,3-d]pyrimidinone derivative with a chloroacetyl group, this compound is a potent PDE5 inhibitor. Unlike 5-(aminomethyl)pyrazin-2-ol dihydrochloride, its activity relies on halogenated and ethoxy substituents .

Biological Activity

5-(Aminomethyl)pyrazin-2-ol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(Aminomethyl)pyrazin-2-ol dihydrochloride is characterized by its pyrazine ring, which is a nitrogen-containing heterocycle. The presence of the aminomethyl group enhances its solubility and potential interactions with biological targets. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, which may influence its bioavailability and pharmacokinetic properties.

The biological activity of 5-(aminomethyl)pyrazin-2-ol dihydrochloride is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis.
  • Antimicrobial Activity : Research indicates that 5-(aminomethyl)pyrazin-2-ol dihydrochloride exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Antimicrobial Properties

Table 1 summarizes the antimicrobial activity of 5-(aminomethyl)pyrazin-2-ol dihydrochloride against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The compound's inhibition of COX enzymes suggests potential anti-inflammatory effects. In vitro studies have shown that treatment with 5-(aminomethyl)pyrazin-2-ol dihydrochloride reduces the production of inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on human cell lines demonstrated that 5-(aminomethyl)pyrazin-2-ol dihydrochloride significantly reduced the levels of pro-inflammatory markers such as IL-6 and TNF-alpha after 24 hours of treatment .
  • Animal Models : In animal models of inflammation, administration of this compound resulted in decreased swelling and pain responses, indicating its potential utility in treating inflammatory diseases .
  • Pharmacokinetics : A pharmacokinetic study revealed that after oral administration, the compound reaches peak plasma concentrations within 1 hour and has a half-life conducive for therapeutic use .

Q & A

Q. What are the recommended methods for synthesizing 5-(aminomethyl)pyrazin-2-ol dihydrochloride in laboratory settings?

A multi-step synthesis approach is typically employed. For example:

  • Step 1 : React a pyrazine precursor (e.g., 5-chloropyrazin-2-ol) with an aminomethylating agent like Boc-protected aminomethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile/DMF) to introduce the aminomethyl group .
  • Step 2 : Deprotect the amine group using HCl in dioxane, followed by precipitation with diethyl ether to yield the dihydrochloride salt .
  • Purification : Recrystallization from water or ethanol ensures high purity (>95%).

Q. Which spectroscopic and analytical techniques are most effective for characterizing 5-(aminomethyl)pyrazin-2-ol dihydrochloride?

  • ¹H/¹³C NMR : Confirms structural integrity by identifying protons adjacent to the aminomethyl group and pyrazine ring protons (e.g., δ 3.8–4.2 ppm for –CH₂NH₂ and δ 8.0–8.5 ppm for pyrazine protons) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, Cl content) with ≤0.3% deviation from theoretical values .
  • HPLC-MS : Assesses purity and detects trace impurities using reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile .

Q. What are the solubility properties of 5-(aminomethyl)pyrazin-2-ol dihydrochloride, and how do they influence experimental design?

The dihydrochloride form enhances water solubility (>50 mg/mL at 25°C), making it ideal for aqueous reaction systems or biological assays. In contrast, solubility in organic solvents (e.g., methanol, DMSO) is moderate (10–20 mg/mL), requiring solvent optimization for non-polar reactions .

Q. What are the critical storage conditions to maintain the stability of 5-(aminomethyl)pyrazin-2-ol dihydrochloride?

Store in a well-closed container at 2–8°C, protected from light and moisture. Stability testing shows <5% degradation over 12 months under these conditions, whereas room temperature storage leads to 15–20% decomposition due to hygroscopicity .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield of 5-(aminomethyl)pyrazin-2-ol dihydrochloride?

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions; Pd(PPh₃)₄ increases aminomethylation efficiency by 20% compared to CuI .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates over THF due to better solubility of intermediates .
  • Temperature Control : Maintain 80–100°C during aminomethylation to balance reaction speed and byproduct formation .

Q. What strategies are employed to resolve contradictions in reported biological activities of 5-(aminomethyl)pyrazin-2-ol derivatives?

  • Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects .
  • Metabolite Profiling : Use LC-MS to detect active metabolites that may explain discrepancies in antibacterial efficacy between in vitro and in vivo studies .

Q. How does the presence of the aminomethyl group at the 5-position of the pyrazine ring influence the compound's reactivity in nucleophilic substitution reactions?

The electron-donating aminomethyl group increases electron density at the 2- and 6-positions of the pyrazine ring, favoring electrophilic aromatic substitution (e.g., nitration, halogenation) at these sites. This is confirmed by DFT calculations showing reduced activation energy (ΔG‡ = 15–20 kJ/mol) compared to unsubstituted pyrazine .

Q. What in silico modeling approaches are suitable for predicting the binding affinity of 5-(aminomethyl)pyrazin-2-ol dihydrochloride to biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR), identifying key hydrogen bonds with Asp27 and Leu5 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex, with RMSD <2.0 Å indicating high binding fidelity .

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